(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, which are part of the structure of the compound , can be controlled using the dimethylamino leaving group. The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is a pyrazolo[1,5-a]pyrimidine, which is a bicyclic compound containing a pyrazole ring fused with a pyrimidine ring . This core structure is substituted with various groups, including a phenyl group, a piperazine ring, and a furan ring.
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The InChI code for this compound is 1S/C14H13N3O/c1-9-8-12(18)17-14(15-9)13(10(2)16-17)11-6-4-3-5-7-11/h3-8,15H,1-2H3 .
Scientific Research Applications
Synthesis and Biological Activity
Novel Synthesis Methods : Compounds with pyrazolo[1,5-a]pyrimidine moieties, similar to the core structure of the chemical , have been synthesized for various purposes. For instance, Abdelhamid et al. (2012) developed new synthetic routes to produce pyrazolo[1,5-a]pyrimidines and related compounds, potentially offering novel therapeutic agents or research tools Abdelhamid, Shokry, & Tawfiek, 2012.
Biological Evaluations : Farag and Fahim (2019) explored the synthesis of pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, evaluating their in vitro antitumor, antimicrobial, and antioxidant activities. Such studies suggest that compounds structurally related to (4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone may have potential applications in cancer research and the development of new antimicrobial and antioxidant agents Farag & Fahim, 2019.
Chemical and Pharmacological Research
Chemical Properties and Receptor Affinity : Squarcialupi et al. (2017) investigated derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine for their affinity and selectivity towards human adenosine receptors, indicating the potential for compounds with pyrazolo[1,5-a]pyrimidine cores to be tailored for specific receptor targeting, which could be relevant for neurological research and therapy Squarcialupi et al., 2017.
Pharmacological Applications : The pharmacological activity of compounds containing pyrazolo[1,5-a]pyrimidin-7-yl moieties suggests potential applications in drug discovery, especially in the areas of cancer, microbial infections, and possibly neurodegenerative diseases. The research by Jin et al. (2010) on multifunctional antioxidants targeting age-related diseases provides a framework for how modifications of the pyrimidin-7-yl structure could lead to novel treatments for conditions like Alzheimer's, demonstrating the broad potential utility of such compounds in medicinal chemistry Jin, Randazzo, Zhang, & Kador, 2010.
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are appealing targets for cancer treatment .
Mode of Action
The compound interacts with its targets by inhibiting CDK2 . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound’s interaction with CDK2 results in the inhibition of cell proliferation and the induction of apoptosis .
Biochemical Pathways
The compound affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s molecular weight is401.47 , which is within the acceptable range for drug-like molecules and suggests good bioavailability.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
Properties
IUPAC Name |
[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-15-20(26-10-12-27(13-11-26)23(29)19-9-6-14-30-19)28-22(24-16)21(17(2)25-28)18-7-4-3-5-8-18/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVHVXNLXVRFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C(=O)C4=CC=CO4)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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